molecular formula C16H12N2O3 B12923377 Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- CAS No. 104907-29-1

Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-

Cat. No.: B12923377
CAS No.: 104907-29-1
M. Wt: 280.28 g/mol
InChI Key: NGYBITGMQVARCH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- is a compound that features a benzeneacetic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a phenyl group. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and as energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to form the 1,2,4-oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while substitution can introduce halogenated or nitro groups.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Biological Activity

Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- (CAS No. 104907-29-1), is a compound of increasing interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12N2O3
  • Molecular Weight : 280.28 g/mol
  • Structural Characteristics : The compound features a benzeneacetic acid moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

The biological activity of benzeneacetic acid derivatives often relates to their ability to interact with specific molecular targets within cells. The oxadiazole ring is particularly significant as it has been shown to facilitate interactions with various proteins and enzymes that are crucial in cellular signaling pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzeneacetic acid derivatives. For instance, a study found that compounds with similar oxadiazole structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Inhibition of apoptosis
Compound BMCF-710Cell cycle arrest
Benzeneacetic acid derivativeA54912Inhibition of PI3K/Akt pathway

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that benzeneacetic acid derivatives have favorable absorption and distribution profiles. Notably, they exhibit low cytotoxicity at therapeutic concentrations (up to 100 µM) in various assays, suggesting a good safety margin for further development.

2. Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with this compound class. Benzeneacetic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby potentially serving as therapeutic agents in inflammatory diseases.

Case Study 1: Antifibrotic Activity

A study investigating the antifibrotic properties of related compounds demonstrated that certain benzeneacetic acid derivatives could significantly reduce connective tissue growth factor (CTGF) gene expression in vitro and mitigate dermal fibrosis in vivo models. This suggests a promising avenue for treating fibrotic diseases.

Case Study 2: Antimicrobial Activity

Another investigation into related oxadiazole compounds revealed notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating strong potential for clinical applications in combating bacterial infections.

Properties

CAS No.

104907-29-1

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-12-8-4-5-9-13(12)16-17-15(18-21-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

NGYBITGMQVARCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

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